molecular formula C18H17F3N2O6 B2772816 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide CAS No. 1105230-06-5

4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Cat. No.: B2772816
CAS No.: 1105230-06-5
M. Wt: 414.337
InChI Key: HFRKMUQWWKAKSV-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a complex organic compound characterized by its unique chemical structure, which includes methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps:

    Nitration: The initial step often involves the nitration of 4,5-dimethoxybenzene to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation: The nitro compound is then subjected to amidation with 2-(3-(trifluoromethyl)phenoxy)ethylamine. This step usually requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors for nitration and amidation steps, as well as advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s biological applications include its use as a probe in biochemical assays. The trifluoromethyl group enhances its ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitro and trifluoromethyl groups can impart bioactivity, leading to the development of new drugs for treating various diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the manufacture of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which 4,5-dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzamide: Lacks the trifluoromethyl and phenoxyethyl groups, making it less versatile in chemical reactions.

    2-Nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide: Similar structure but without the methoxy groups, affecting its reactivity and biological activity.

    4,5-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide: Lacks the nitro group, which is crucial for certain redox reactions.

Uniqueness

4,5-Dimethoxy-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the combination of its functional groups. The presence of methoxy, nitro, and trifluoromethyl groups in a single molecule provides a versatile platform for chemical modifications and enhances its potential in various scientific applications.

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O6/c1-27-15-9-13(14(23(25)26)10-16(15)28-2)17(24)22-6-7-29-12-5-3-4-11(8-12)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRKMUQWWKAKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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